molecular formula C18H26FN3O4S B2720775 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 898450-11-8

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide

Cat. No. B2720775
CAS RN: 898450-11-8
M. Wt: 399.48
InChI Key: HJPDSDHRFFCQTD-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Arylsulfonamide Derivatives: Uro-selective α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines exhibit high affinity for the α1-adrenoceptor, showing promise as uroselective α1-adrenergic receptor antagonists. These compounds, including similar structures to N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide, have been evaluated for their potential in treating conditions that benefit from selective α1-adrenoceptor antagonism, such as certain urological disorders (Rak et al., 2016).

Cycloaddition in Sulfonamide Synthesis

Research into the synthesis of sulfonamide derivatives, including methods involving cycloaddition of arylsulfonyl isocyanates to ethyl oxamates, provides foundational knowledge for creating compounds with structures akin to N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide. Such synthetic routes offer insights into the chemical synthesis and potential applications of novel sulfonamides in medicinal chemistry (Tamura et al., 1990).

Antimycobacterial Spiro-piperidin-4-ones

The discovery of antimycobacterial spiro-piperidin-4-ones, through the synthesis of compounds involving structures related to N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide, underscores the potential of such compounds in combating Mycobacterium tuberculosis. These derivatives have been identified for their potent in vitro and in vivo activity against tuberculosis, highlighting the therapeutic relevance of sulfonamide-based structures in infectious disease research (Kumar et al., 2008).

Anticancer Applications of Propanamide Derivatives

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has revealed promising anticancer properties. These studies indicate that modifications of the piperidinyl ring, as seen in N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide, can lead to compounds with significant anticancer activity, offering insights into the design of novel anticancer agents (Rehman et al., 2018).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPDSDHRFFCQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide

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